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Compound of Interest

Compound Name: SW120

Cat. No.: B611084 Get Quote

Welcome to the technical support center for SW120, your guide to achieving optimal results for

cell staining applications. This resource provides in-depth troubleshooting guides, frequently

asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug

development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)
Q1: What is SW120 and how does it work for cell staining?

SW120 is an amine-reactive fluorescent dye designed to distinguish between live and dead

cells. The dye covalently binds to free amines on proteins. In live cells, with their intact cell

membranes, SW120 primarily reacts with proteins on the cell surface, resulting in dim

fluorescence. In dead cells, which have compromised membrane integrity, the dye can enter

the cell and bind to the much more abundant intracellular proteins, leading to a significantly

brighter fluorescent signal.[1]

Q2: What are the primary applications of SW120?

SW120 is versatile and can be used in a variety of applications where it is necessary to

exclude dead cells from analysis, thereby improving data quality. Its primary applications

include:

Flow Cytometry: Identifying and excluding dead cells from analysis to prevent non-specific

antibody binding and skewed results.[1]
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Immunofluorescence (IF) Microscopy: Differentiating between live and dead cells in a mixed

population before or after fixation and permeabilization for downstream antibody staining.

Q3: Can SW120 be used on fixed cells?

Yes, SW120 is a fixable viability dye. This means that after staining live cells, they can be fixed

and permeabilized for subsequent intracellular antibody staining without a significant loss of the

viability signal. The covalent binding of the dye ensures it is retained throughout the fixation

and permeabilization process.

Q4: How should I store and handle SW120?

For optimal performance, SW120 should be stored at -20°C, protected from light and moisture.

Before use, allow the vial to equilibrate to room temperature before opening to prevent

condensation. Reconstituted dye should be used promptly or aliquoted and stored at -20°C for

short-term storage.

Q5: What controls are necessary when using SW120?

To ensure accurate results, the following controls are recommended:

Unstained Cells: To determine the level of autofluorescence in your cell population.

Live Cells Only (Positive Control for Viability): A healthy population of cells to establish the

negative staining peak.

Dead Cells Only (Positive Control for Staining): Cells that have been induced to die (e.g., by

heat treatment) to establish the positive staining peak.[2]

Compensation Controls (for multicolor flow cytometry): A sample stained only with SW120 to

set compensation for spectral overlap with other fluorophores in your panel.

Troubleshooting Guide
Problem: No or Weak SW120 Signal
Q: I am not seeing a clear positive signal for my dead cell population. What could be the

cause?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b611084?utm_src=pdf-body
https://www.benchchem.com/product/b611084?utm_src=pdf-body
https://www.benchchem.com/product/b611084?utm_src=pdf-body
https://www.benchchem.com/product/b611084?utm_src=pdf-body
https://www.benchchem.com/product/b611084?utm_src=pdf-body
https://m.youtube.com/watch?v=expuHd71cSM
https://www.benchchem.com/product/b611084?utm_src=pdf-body
https://www.benchchem.com/product/b611084?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A: Several factors can contribute to a weak or absent SW120 signal:

Insufficient Dye Concentration: The concentration of SW120 may be too low for your specific

cell type or experimental conditions. It is recommended to perform a titration experiment to

determine the optimal concentration.[3]

Low Percentage of Dead Cells: Your sample may contain a very low number of dead cells,

making the positive peak difficult to distinguish.

Improper Reagent Handling: The dye may have degraded due to improper storage or

handling, such as exposure to light or repeated freeze-thaw cycles.

Presence of Protein in Staining Buffer: Staining in a buffer containing high concentrations of

protein (e.g., >1% BSA) can quench the staining reaction, as the dye will react with the

protein in the solution instead of the cells.[1]

Problem: High Background Staining in Live Cells
Q: My live cell population is showing high, non-specific staining with SW120. How can I resolve

this?

A: High background in live cells can obscure the distinction between live and dead populations.

Here are some potential causes and solutions:

Excessive Dye Concentration: Using too high a concentration of SW120 can lead to non-

specific binding to the surface of live cells. Titrate the antibody to find the lowest effective

concentration.[3]

Prolonged Incubation Time: Extended incubation can increase non-specific binding. Optimize

the incubation time, typically 15-30 minutes is sufficient.

Inadequate Washing: Insufficient washing after staining can leave residual unbound dye,

contributing to background fluorescence. Ensure thorough washing steps are performed.[4]

Problem: Poor Resolution Between Live and Dead Cell
Populations
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Q: I am having difficulty distinguishing between the live and dead cell populations. What can I

do to improve the resolution?

A: Poor resolution can compromise data accuracy. Consider the following troubleshooting

steps:

Optimize Dye Concentration: A titration experiment is crucial to find the concentration that

provides the maximal signal-to-background ratio.[3]

Use Appropriate Controls: Ensure you are using both live and dead cell controls to properly

set your gates or thresholds for analysis.

Check Instrument Settings: Adjust the voltage or gain settings on your flow cytometer or

microscope to better separate the positive and negative populations.

Data Presentation
Table 1: Recommended Starting Concentrations for
SW120

Application Cell Density
Recommended
SW120 Dilution

Incubation Time

Flow Cytometry 1 x 10⁶ cells/mL 1:500 - 1:2000 15-30 min at 4°C

Immunofluorescence Varies (adherent cells) 1:1000 - 1:4000 20 min at RT

Note: These are starting recommendations. Optimal concentrations may vary depending on the

cell type and experimental conditions and should be determined empirically through titration.

Table 2: Troubleshooting Common SW120 Staining
Issues
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Issue Potential Cause Recommended Solution

No/Weak Signal Insufficient dye concentration
Perform a titration to find the

optimal concentration.

Low percentage of dead cells
Use a positive control of heat-

killed cells to confirm staining.

Dye degradation
Use a fresh vial of SW120.

Store properly.

Protein in staining buffer
Stain in a protein-free buffer

like PBS.[1]

High Background Excessive dye concentration
Titrate the dye to a lower

concentration.[3]

Prolonged incubation Reduce the incubation time.

Inadequate washing
Increase the number and

volume of wash steps.[4]

Poor Resolution Suboptimal dye concentration
Perform a titration to improve

the signal-to-noise ratio.

Incorrect instrument settings
Adjust PMT voltages or gain

on the cytometer/microscope.

Overlapping spectra

Use appropriate compensation

controls for multicolor

experiments.

Experimental Protocols
Protocol 1: SW120 Staining for Flow Cytometry

Cell Preparation: Harvest cells and wash once with protein-free PBS. Adjust the cell

suspension to a concentration of 1 x 10⁶ cells/mL in PBS.

Staining: Add the predetermined optimal dilution of SW120 to the cell suspension.

Incubation: Incubate for 15-30 minutes at 4°C, protected from light.
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Washing: Wash the cells twice with 2 mL of flow cytometry staining buffer (e.g., PBS with 2%

BSA).[5] Centrifuge at 300-500 x g for 5 minutes for each wash.

Antibody Staining (Optional): If performing subsequent antibody staining, proceed with your

established protocol for surface or intracellular staining.

Fixation (Optional): If fixation is required, resuspend the cells in a suitable fixation buffer

(e.g., 4% paraformaldehyde) and incubate for 15-20 minutes at room temperature.

Analysis: Resuspend the cells in flow cytometry staining buffer and analyze on a flow

cytometer.

Protocol 2: SW120 Staining for Immunofluorescence
Microscopy

Cell Preparation: Culture adherent cells on coverslips.

Staining: Wash the cells once with protein-free PBS. Add SW120 diluted in PBS to the

coverslips.

Incubation: Incubate for 20 minutes at room temperature, protected from light.

Washing: Wash the cells three times with PBS.

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Permeabilization: If staining for intracellular targets, permeabilize the cells with a detergent-

based buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes.[3]

Blocking: Block non-specific antibody binding using a suitable blocking buffer (e.g., 5% BSA

in PBS) for 1 hour at room temperature.[6]

Antibody Staining: Proceed with your standard primary and secondary antibody incubation

steps.

Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
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Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter

sets.
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Caption: Mechanism of SW120 action on live versus dead cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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